Demecolcine

Descripción

Demecolcine has been reported in Colchicum arenarium, Gagea lutea, and other organisms with data available.

This compound is a colchicine analog with potential antimitotic and antineoplastic activities. This compound acid binds to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules, causing cell cycle arrest at metaphase and preventing cell division.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

An alkaloid isolated from Colchicum autumnale L. and used as an antineoplastic.

See also: Colchicine (broader).

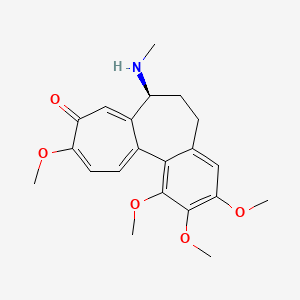

Structure

3D Structure

Propiedades

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020342 | |

| Record name | Colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Demecolcine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

477-30-5 | |

| Record name | Demecolcine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demecolcine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demecolcine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13318 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Demecolcine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demecolcine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demecolcine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMECOLCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z01IVE25KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demecolcine's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demecolcine, a derivative of colchicine with lower toxicity, is a potent antimitotic agent that reversibly arrests cells in the metaphase of the cell cycle.[1][2] Its primary mechanism of action is the depolymerization of microtubules, essential components of the mitotic spindle.[1][2] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation, leading to a halt in cell cycle progression.[2][3][4] This guide provides an in-depth overview of this compound's effects on the cell cycle, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by interfering with microtubule dynamics. Microtubules are highly dynamic polymers of α- and β-tubulin dimers that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

At low concentrations , this compound binds to the plus ends of microtubules, suppressing their dynamic instability—the alternating phases of growth and shrinkage.[1] At higher concentrations , it promotes the detachment of microtubules from the microtubule-organizing center (MTOC), leading to their depolymerization.[1] The resulting disruption of the mitotic spindle prevents the proper alignment of chromosomes at the metaphase plate, a prerequisite for the transition to anaphase.

Effect on Cell Cycle Progression and Signaling Pathways

The disruption of the mitotic spindle by this compound triggers the Spindle Assembly Checkpoint (SAC) . The SAC is a signaling pathway that monitors the attachment of microtubules to the kinetochores of sister chromatids.[2][3][5] When unattached kinetochores are detected, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[3]

The key steps in this pathway are:

-

SAC Activation: Unattached kinetochores recruit SAC proteins, including Mad1, Mad2, Bub1, and Bub3.[2][3]

-

Mitotic Checkpoint Complex (MCC) Formation: These proteins catalyze the formation of the Mitotic Checkpoint Complex (MCC), which consists of Mad2, BubR1, Bub3, and Cdc20.[2]

-

APC/C Inhibition: The MCC binds to and inhibits the APC/C.[2][3]

-

Metaphase Arrest: The inhibition of APC/C prevents the ubiquitination and subsequent degradation of two key proteins:

-

Securin: Its degradation is required to activate separase, the enzyme that cleaves the cohesin rings holding sister chromatids together.

-

Cyclin B1: Its degradation is necessary for mitotic exit.

-

The sustained inhibition of APC/C results in the arrest of the cell cycle at metaphase.[1][2] The ultimate fate of a cell arrested in mitosis can vary. Some cells may undergo apoptosis (a process known as mitotic catastrophe), while others may exit mitosis without proper division (a phenomenon called mitotic slippage), leading to a tetraploid G1 state.[4][6] The balance between these outcomes can be influenced by factors such as the activity of anti-apoptotic proteins like Bcl-xL.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description | Reference |

| IC50 (Tubulin Polymerization) | 2.4 µM | Concentration required to inhibit tubulin polymerization by 50%. | [3] |

| EC50 (HepG2 cells) | 0.09 µM | Effective concentration to achieve 50% of the maximal response in HepG2 cells. | [3] |

Table 2: Effective Concentrations for Experimental Applications

| Application | Cell Type | Concentration | Duration | Reference |

| Mitotic Arrest | HeLa and CHO cells | 0.05 - 0.5 µg/mL | Not Specified | |

| Mitotic Arrest | General cell culture | 0.1 - 0.5 µg/mL | 4 - 6 hours | [2][4] |

| Protrusion Formation | Bovine MII oocytes | 0.05 µg/mL | Not Specified | [7][8] |

| Enucleation | Bovine MI oocytes | 0.05 µg/mL | Not Specified | [7][8] |

Experimental Protocols

Induction of Mitotic Arrest for Cell Synchronization

This protocol describes a general procedure for enriching a population of cultured cells in metaphase using this compound.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 µg/mL in DPBS)[2]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells to the desired confluency (typically 60-80%).

-

Add this compound to the culture medium to a final concentration of 0.1-0.5 µg/mL.[2]

-

Incubate the cells for a duration determined by the cell type's doubling time, typically 4-6 hours, to allow a significant portion of the population to enter mitosis and arrest at metaphase.[4]

-

For adherent cells, gently shake the culture vessel to dislodge the loosely attached mitotic cells. For suspension cells, proceed to the next step.

-

Collect the cell suspension and centrifuge to pellet the cells.

-

Wash the cells with PBS to remove the this compound-containing medium.

-

The resulting cell pellet is enriched with metaphase-arrested cells and can be used for downstream applications such as karyotyping, flow cytometry, or protein analysis.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol outlines the steps for analyzing the cell cycle distribution of a cell population after this compound treatment.

Materials:

-

This compound-treated and control cells

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]

-

Flow cytometer

Procedure:

-

Harvest the cells (as described in 4.1) and count them.

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 2 hours or at -20°C for long-term storage.[9]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes or overnight at 4°C.[9]

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M peak will be observed in this compound-treated samples.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption following this compound treatment.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

PBS

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently-labeled secondary antibody

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the desired concentration of this compound for the appropriate time.

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 10 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[11]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating in blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. In this compound-treated cells, a diffuse tubulin staining pattern will be observed instead of the characteristic filamentous microtubule network.

References

- 1. Mitomycin C and decarbamoyl mitomycin C induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Spindle Assembly Checkpoint Activation and Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

An In-Depth Technical Guide to the Discovery and Origin of Demecolcine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Demecolcine, a microtubule-depolymerizing agent with significant applications in cancer research and cell biology. The document details its discovery and natural origin, chemical properties, and the intricate mechanisms underlying its biological activity. A thorough examination of its interaction with tubulin and the consequent effects on microtubule dynamics is presented. Furthermore, this guide outlines detailed experimental protocols for the isolation of this compound from its natural source and for assessing its inhibitory effects on tubulin polymerization. Quantitative data on its biological activity and a comparative analysis with its parent compound, colchicine, are systematically tabulated. The guide also features visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

This compound, also known as colcemid, is a naturally occurring alkaloid that has garnered considerable interest in the scientific community for its potent antimitotic properties.[1] Structurally similar to colchicine, this compound distinguishes itself by the substitution of an acetyl group with a methyl group on the amino moiety, a modification that results in reduced toxicity.[2] This characteristic has made it a valuable tool in various research applications, including cancer therapy and cytogenetics, where it is used to arrest cells in metaphase for karyotyping.[1][2] This guide aims to provide an in-depth exploration of the discovery, origin, and fundamental characteristics of this compound for professionals in the fields of research and drug development.

Discovery and Origin

This compound was first isolated from the autumn crocus, Colchicum autumnale, a plant belonging to the Colchicaceae family.[3][4] This plant has a long history in traditional medicine, and its therapeutic properties are primarily attributed to the presence of various alkaloids, with colchicine being the most well-known. This compound is a derivative of colchicine and is also found in other Colchicum species.[3]

Natural Source and Biosynthesis

The primary natural source of this compound is the plant Colchicum autumnale.[3] The biosynthesis of colchicine alkaloids, including this compound, is a complex enzymatic process that starts from the amino acids phenylalanine and tyrosine.[5] A key intermediate in this pathway is N-formylthis compound.[6][7] While the complete enzymatic cascade leading to this compound is still under investigation, it is understood that a series of hydroxylation, methylation, and cyclization reactions, catalyzed by enzymes such as cytochrome P450s and hydrolases, are involved in its formation from precursor molecules.[6]

Chemical and Physical Properties

This compound is a pale yellow crystalline powder with the chemical formula C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol .[2][8]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₅ | [2][8] |

| Molecular Weight | 371.43 g/mol | [2][8] |

| CAS Number | 477-30-5 | [2] |

| Appearance | Faintly Yellow Crystalline Powder | [9] |

| Synonyms | Colcemid, Colchamine, N-Deacetyl-N-methylcolchicine | [2] |

Mechanism of Action: Microtubule Depolymerization

The primary mechanism of action of this compound is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. This compound exerts its effect by binding to tubulin, the protein subunit of microtubules.[1]

This binding inhibits the polymerization of tubulin dimers into microtubules, leading to their depolymerization and the arrest of the cell cycle in the metaphase stage.[1] The IC₅₀ value for the inhibition of tubulin polymerization by this compound has been reported to be 2.4 µM.[1][5]

Interaction with Tubulin

Caption: Mechanism of this compound-induced microtubule depolymerization and metaphase arrest.

Quantitative Data

Table 1: Biological Activity of this compound

| Parameter | Value | Reference |

| IC₅₀ (Tubulin Polymerization Inhibition) | 2.4 µM | [1][5] |

| Association Rate Constant (kₐ) with Tubulin | 1.88 x 10⁶ M⁻¹ h⁻¹ (at 37°C) | [10] |

| High-Affinity Binding Site (Kₐ) on Tubulin | 0.7 x 10⁵ M⁻¹ (at 37°C) | [10] |

| Low-Affinity Binding Site (Kₐ) on Tubulin | 1.2 x 10⁴ M⁻¹ (at 37°C) | [10] |

Table 2: Comparative Toxicity of this compound and Colchicine in Mice

| Compound | LD₅₀ (Intraperitoneal) | Reference |

| Colchicine | 1.6 mg/kg | [6] |

| Colchicine | 4.46 mg/kg | [4] |

| This compound | Data not available for direct comparison |

Note: While it is widely cited that this compound is less toxic than colchicine, specific, directly comparable LD₅₀ values for this compound were not found in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound from Colchicum speciosum

This protocol is adapted from a study on the isolation of tropolonic alkaloids from Colchicum speciosum.[3]

1. Plant Material and Extraction:

-

Air-dry and finely grind the bulbs of Colchicum speciosum.

-

Macerate 500 g of the powdered material with methanol (7 x 2 L) at room temperature.

-

Combine the extracts and evaporate the solvent under vacuum using a rotary evaporator.

2. Fractionation:

-

Partition the methanol extract sequentially with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and water.

-

Subject the CH₂Cl₂ fraction to chromatographic separation.

3. Column Chromatography:

-

Perform silica gel column chromatography (70-230 mesh) on the CH₂Cl₂ fraction.

-

Elute with a gradient of EtOAc in n-hexane (e.g., 12:88) to first isolate colchicine.

-

Subsequently, elute with a gradient of methanol in EtOAc (e.g., 25:75) and then with acetone to isolate this compound.

4. Further Purification (HPLC):

-

For higher purity, subject the this compound-containing fraction to reversed-phase high-performance liquid chromatography (HPLC).

-

Use a C18 column with a mobile phase gradient of acetonitrile in water with 0.1% formic acid.

-

Monitor the elution at an appropriate wavelength (e.g., 245 nm) to collect the pure this compound fraction.

5. Structural Characterization:

-

Confirm the structure of the isolated this compound using 1D (¹H) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Experimental workflow for the isolation and purification of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This protocol is based on a standard spectrophotometric method for monitoring tubulin polymerization.[9]

1. Reagents and Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 384-well plate reader

2. Assay Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in polymerization buffer with GTP.

-

Add varying concentrations of this compound (or vehicle control) to the wells of a 384-well plate.

-

Add the tubulin reaction mixture to the wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) to measure the extent of tubulin polymerization.

3. Data Analysis:

-

Plot the absorbance at 340 nm against time for each this compound concentration.

-

Determine the initial rate of polymerization and the maximum polymer mass for each condition.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Biosynthetic Pathway

The biosynthesis of colchicine alkaloids involves a complex series of enzymatic reactions. A key precursor to this compound is N-formylthis compound. The conversion of N-formylthis compound to other colchicine derivatives is thought to involve a cytochrome P450 enzyme and a deformylase.[6]

Caption: Proposed enzymatic conversion steps involving N-formylthis compound in the colchicine biosynthetic pathway.

Conclusion

This compound stands as a significant natural product with well-established applications in scientific research and potential for further therapeutic development. Its discovery from Colchicum autumnale and its mechanism of action as a potent inhibitor of microtubule polymerization have been extensively studied. This technical guide has provided a detailed overview of its origins, chemical nature, and biological functions, supplemented with practical experimental protocols and quantitative data. The continued exploration of this compound and its derivatives holds promise for the development of novel anticancer agents and other therapeutic interventions targeting microtubule dynamics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Acute Colchicine Poisoning Causes Endotoxemia via the Destruction of Intestinal Barrier Function: The Curative Effect of Endotoxin Prevention in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid rate of tubulin dissociation from microtubules in the mitotic spindle in vivo measured by blocking polymerization with colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal of murine colchicine toxicity by colchicine-specific Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anion-induced increases in the affinity of colcemid binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies on Demecolcine-Induced Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on Demecolcine, a potent antimitotic agent, and its role in inducing mitotic arrest. By exploring its mechanism of action, early experimental data, and established protocols, this document aims to provide a comprehensive resource for professionals in cellular research and drug development.

Core Mechanism of Action: Microtubule Depolymerization

This compound, a derivative of colchicine, exerts its antimitotic effects by disrupting the dynamics of microtubules, essential components of the mitotic spindle.[1][2] It binds to tubulin dimers, the building blocks of microtubules, preventing their polymerization and leading to the disassembly of the mitotic spindle.[3][4][5] This disruption activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, which halts the cell cycle in metaphase to prevent chromosomal missegregation.[6]

The interaction of this compound with tubulin is characterized by its binding to the colchicine-binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[5][7] This binding induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules and leading to a net depolymerization.[7]

Quantitative Data on this compound-Induced Mitotic Arrest

Early studies quantified the effects of this compound on various cell types, providing valuable data on its potency and efficacy. The following tables summarize key quantitative findings from this research.

| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Bovine Oocytes (Metaphase I) | 0.05 µg/mL | Not Specified | 15.2% enucleation rate | [3][8] |

| Bovine Oocytes (Metaphase II) | 0.05 µg/mL | Not Specified | 55.1% protrusion formation rate | [3][8] |

| Bovine Oocytes (Metaphase I) | 0.05 µg/mL | 0.5 hours | 58.9% of oocytes with complete microtubule depletion | [3][8] |

| Bovine Oocytes (Metaphase II) | 0.05 µg/mL | 0.5 hours | 21.8% of oocytes with complete microtubule depletion | [3][8] |

| Mouse Four-Cell Embryos | 0.1 mg/mL | 24 hours | Optimal arrest at the four-cell stage without morphological defects | [9] |

| Human Embryonic Stem Cells | 0.02 mg/mL | 1 hour | Mitotic arrest for karyotyping | [10] |

| Human Tumor Cell Lines | Not Specified | Immediate | Increase in mitotic index upon addition of the drug | [11] |

| Human Normal (Nontumorigenic) Cell Lines | Not Specified | 2-3 hours | Delayed increase in mitotic index after addition of the drug | [11] |

| Parameter | Value | Context | Reference |

| IC50 for Tubulin Polymerization Inhibition | 2.4 µM | In vitro biochemical assay | [4] |

Experimental Protocols for Inducing Mitotic Arrest

Detailed methodologies are crucial for replicating and building upon early research. The following sections outline key experimental protocols for inducing mitotic arrest using this compound.

Mitotic Arrest in Cell Culture for Karyotyping

This protocol is a standard method for accumulating cells in metaphase for chromosomal analysis.[10][12][13][14]

Materials:

-

Exponentially growing cell culture

-

Complete cell culture medium

-

This compound (Colcemid) stock solution (e.g., 2 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Microscope slides

Procedure:

-

To a healthy, exponentially growing cell culture, add this compound to a final concentration of 0.02-0.1 µg/mL.[10][15]

-

Incubate the cells for a period ranging from 1 to 4 hours, or even overnight (16 hours), depending on the cell type and desired mitotic index.[10][15]

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet gently in pre-warmed hypotonic solution and incubate for 15-30 minutes at 37°C.[13][15]

-

Centrifuge the cells and resuspend the pellet in ice-cold fixative.

-

Repeat the fixation step at least once.

-

Drop the fixed cell suspension onto clean, cold, wet microscope slides to allow the chromosomes to spread.[10]

-

Air-dry the slides and proceed with chromosome staining (e.g., Giemsa).[12][13]

Chemically Assisted Enucleation of Oocytes

This protocol utilizes this compound to induce the extrusion of the nuclear material from oocytes, a technique valuable in somatic cell nuclear transfer.

Materials:

-

Mature oocytes (Metaphase I or II)

-

Culture medium

-

This compound solution

-

Micromanipulation equipment

Procedure:

-

Culture matured oocytes in medium containing an optimized concentration of this compound (e.g., 0.05 µg/mL for bovine oocytes).[3][8]

-

Monitor the oocytes for the formation of a cytoplasmic protrusion containing the chromosomes.

-

Once the protrusion is evident, it can be physically removed using micromanipulation techniques, resulting in an enucleated cytoplast.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound-Induced Mitotic Arrest.

Caption: Experimental Workflow for Karyotyping using this compound.

Cellular Signaling and Downstream Effects

The arrest of the cell cycle in mitosis by this compound is not a static state. Prolonged mitotic arrest can lead to several cellular fates, including:

-

Apoptosis: If the spindle assembly checkpoint is persistently activated and the cell is unable to progress through mitosis, it may undergo programmed cell death.[6][16][17]

-

Mitotic Slippage: Some cells can escape the mitotic block without proper chromosome segregation, a phenomenon known as mitotic slippage. This can result in a tetraploid G1 cell, which is often genetically unstable.[6]

The decision between these fates is influenced by the levels of various cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), as well as anti-apoptotic proteins.[1][6][18]

Conclusion and Future Perspectives

Early studies on this compound laid the groundwork for our understanding of microtubule dynamics and their critical role in cell division. The ability to reliably induce mitotic arrest has been instrumental in fields ranging from cytogenetics to cancer research. While newer and more specific antimitotic agents have been developed, the foundational principles established through research on this compound remain highly relevant. Future investigations may focus on the nuanced differences in the cellular response to various microtubule-depolymerizing agents and the potential for synergistic combinations with other cancer therapeutics.

References

- 1. Colcemid and the mitotic cycle | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 2. Karyotyping Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bcl-xL activity influences outcome of the mitotic arrest [frontiersin.org]

- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Karyotype Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 13. Karyotype Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Mitotic chromosome from cell cultures [jax.org]

- 15. An Improved Technique for Chromosomal Analysis of Human ES and iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cornellpharmacology.org [cornellpharmacology.org]

- 17. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Demecolcine's Role in Inducing Polyploidy in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecolcine, a close derivative of colchicine, is a potent antimitotic agent widely utilized in cell biology research and clinical applications to induce cell cycle arrest and, consequently, polyploidy. By disrupting microtubule dynamics, this compound effectively inhibits the formation of the mitotic spindle, leading to a failure of chromosome segregation and cytokinesis. This guide provides an in-depth technical overview of the core principles and methodologies associated with this compound-induced polyploidy. It summarizes quantitative data on its efficacy, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Polyploidy, the state of a cell or organism having more than two paired (homologous) sets of chromosomes, is a phenomenon of significant interest in various fields, including cancer research, developmental biology, and drug development. This compound (N-deacetyl-N-methylcolchicine), also known as Colcemid, serves as a critical tool for inducing polyploidy in vitro and in vivo. Its primary mechanism of action involves the depolymerization of microtubules, essential components of the cytoskeleton responsible for forming the mitotic spindle during cell division.[1][2] This disruption leads to a metaphase arrest, and upon drug removal or prolonged exposure, cells can exit mitosis without proper chromosome segregation, resulting in a polyploid state.[3][4] Understanding the nuances of this compound's action is paramount for its effective application in experimental settings.

Mechanism of Action

This compound exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules and can also promote the disassembly of existing microtubules.[5] The consequences of this action are most profound during the M phase of the cell cycle.

Signaling Pathway for this compound-Induced Polyploidy

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Studies on Colchicine Induced Chromosome Doubling for Enhancement of Quality Traits in Ornamental Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of a tetraploid Meth‐A cell line through polyploidization by this compound but not by staurosporine, K‐252A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytotoxicity of Demecolcine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cytotoxic properties of Demecolcine (also known as Colcemid). This compound, an alkaloid closely related to colchicine, is a potent antimitotic agent widely utilized in cancer research and cytogenetics.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptotic cell death.[1][3] This document details the molecular mechanisms, quantitative cytotoxicity data, key experimental protocols, and the signaling pathways central to this compound's cytotoxic effects.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules. Its interaction with tubulin is concentration-dependent and disrupts microtubule function through two primary mechanisms:

-

At Low Concentrations: this compound binds to the plus-ends of microtubules, suppressing their dynamic instability. This interference with the normal growth and shortening of microtubules is sufficient to inhibit cell migration.[1][4]

-

At High Concentrations: It promotes the detachment of microtubules from their organizing centers (MTOCs).[1][3] These detached microtubules have unprotected minus-ends and undergo depolymerization, leading to a net loss of the microtubule network.[1]

The disruption of the microtubule network has profound consequences during cell division. The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes into daughter cells.[5] this compound's interference with microtubule formation and function prevents the assembly of a functional mitotic spindle, causing cells to arrest in the metaphase stage of mitosis.[1][3][6] This metaphase arrest is a hallmark of this compound's cytotoxic activity.

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, this value indicates the concentration required to inhibit the proliferation of 50% of a cancer cell population. It is important to note that IC50 values can vary significantly between cell lines and are highly dependent on experimental conditions such as incubation time and the specific assay used.

| Cell Line | Drug | IC50 Value | Assay | Comments |

| MCF-7 (Breast) | Colchicine | 4 nM | Cytotoxicity Assay | Docetaxel-resistant MCF-7TXT cells were more sensitive to colchicine than parental cells.[5] |

| V79 (Hamster Lung) | This compound | ~0.03 µg/mL | Apoptosis Assay | Concentration at which apoptosis was observed.[7] |

| SF-268 (CNS) | This compound | Not specified | SRB Assay | This compound is a potent mitotic inhibitor.[8] |

| Various | Other Compounds | 10-50 µM | Crystal Violet | Illustrates typical IC50 range for cytotoxic compounds in various cancer cell lines.[1] |

This compound's Impact on the Cell Cycle

By disrupting the mitotic spindle, this compound potently arrests cells in the M-phase of the cell cycle. This property is widely exploited in research to synchronize cell populations at metaphase, which is particularly useful for karyotyping and studying mitotic events.[2][6]

Prolonged exposure to this compound and the resulting extended metaphase arrest can lead to several cellular fates. Cells may eventually exit mitosis without proper chromosome segregation, a phenomenon known as "mitotic slippage." This can result in the formation of aneuploid or polyploid cells, which are genetically unstable. Ultimately, the sustained mitotic arrest triggers cellular surveillance mechanisms that activate the apoptotic cell death pathway.

Induction of Apoptosis: The Intrinsic Pathway

The sustained mitotic arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. The primary signaling cascade activated is the intrinsic (or mitochondrial) pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

The process unfolds as follows:

-

Apoptotic Signal: Prolonged metaphase arrest serves as a stress signal.

-

Bcl-2 Family Regulation: The balance shifts in favor of pro-apoptotic Bcl-2 family members.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak form pores in the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Key Experimental Protocols

The following sections provide detailed methodologies for the core assays used to evaluate the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3]

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated control wells (vehicle only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.[1] Incubate the plate for 4 hours at 37°C, protected from light.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.[1]

-

Absorbance Measurement: Shake the plate gently to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Plot the percentage viability against the log of the this compound concentration to determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is used to quantify the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G1, S, and G2/M).[8]

Experimental Protocol:

-

Cell Culture and Treatment: Culture cells to about 50-60% confluency and treat with the desired concentrations of this compound for a specified time. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and debris.

-

Data Analysis: Generate a DNA content histogram. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase using cell cycle analysis software.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It relies on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[4][9][10]

Experimental Protocol:

-

Induce Apoptosis: Treat cells with this compound for the desired time to induce apoptosis. Include appropriate negative (untreated) and positive controls.

-

Cell Harvesting: Collect all cells, including those in the supernatant, by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

-

Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V (e.g., FITC) and PI.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]

-

Dilution and Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Data Analysis: Generate a two-color dot plot (Annexin V vs. PI).

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 9. phcogj.com [phcogj.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Demecolcine Concentration for Karyotyping Human Lymphocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of demecolcine in karyotyping human lymphocytes. It is intended to guide researchers, scientists, and professionals in drug development in optimizing metaphase arrest for chromosomal analysis. The information compiled herein is based on established scientific literature and standard laboratory practices.

Introduction

This compound, also known as Colcemid, is a derivative of colchicine that is less toxic and acts as a mitotic inhibitor.[1] Its primary application in cytogenetics is to arrest cells in the metaphase stage of cell division.[1][2] This arrest is crucial for karyotyping, as it allows for the visualization of condensed chromosomes, which can then be analyzed for numerical and structural abnormalities.[2][3] this compound functions by depolymerizing microtubules, which are essential components of the mitotic spindle.[1][4] This disruption prevents the separation of sister chromatids and halts the cell cycle at metaphase, leading to an accumulation of metaphase spreads suitable for analysis.[1][4]

The optimal concentration and exposure time of this compound are critical parameters that can significantly impact the mitotic index and the quality of chromosome preparations. While higher concentrations can effectively arrest cells, they may also lead to overly condensed or "super-contracted" chromosomes, which are unsuitable for high-resolution G-banding analysis.[5] Conversely, insufficient concentrations may result in a low mitotic index. Therefore, careful optimization is necessary to achieve a high yield of well-spread metaphases with chromosomes of appropriate length for detailed cytogenetic analysis.

Data Presentation: this compound Concentration and Incubation Time

The following table summarizes the recommended concentrations of this compound and corresponding incubation times for arresting human lymphocytes in metaphase for karyotyping. These values have been compiled from various standard protocols. It is important to note that optimal conditions may vary slightly between laboratories and cell lines.

| This compound (Colcemid) Concentration | Incubation Time | Expected Outcome | Reference(s) |

| 0.1 µg/mL | 1 - 2 hours | Good yield of well-spread metaphases with elongated chromosomes, suitable for high-resolution banding. | [1][6] |

| 0.2 µg/mL | 1 - 2 hours | Increased mitotic index, with a good balance between chromosome condensation and length. | [1] |

| 0.4 µg/mL | 30 minutes - 1 hour | High mitotic index, but a potential for increased chromosome condensation. | [7] |

| 0.5 µg/mL | 15 - 30 minutes | Very high mitotic index, often used for rapid screening. Chromosomes may be more condensed. | [2][8] |

| 100 ng/mL (0.1 µg/mL) | 1.5 hours | Effective mitotic arrest for routine karyotyping. | [5] |

Experimental Protocols

This section provides a detailed protocol for the culture of human peripheral blood lymphocytes and subsequent metaphase arrest using this compound for karyotyping.

Protocol: Human Lymphocyte Culture and Metaphase Arrest

1. Materials and Reagents:

-

Heparinized whole blood

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10-20% Fetal Bovine Serum, L-glutamine, and antibiotics)

-

Phytohemagglutinin (PHA), a mitogen to stimulate lymphocyte division[9]

-

This compound (Colcemid) solution (e.g., 10 µg/mL stock)

-

Hypotonic solution (0.075 M KCl)

-

Fixative (3:1 methanol:glacial acetic acid, freshly prepared and chilled)

-

Sterile culture tubes or flasks

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Microscope slides

-

Staining solution (e.g., Giemsa stain)

2. Procedure:

2.1. Cell Culture Initiation:

-

Aseptically add 0.5 mL of heparinized whole blood to a sterile culture tube containing 5-10 mL of complete culture medium supplemented with PHA.

-

Gently mix the contents and incubate the culture at 37°C in a humidified atmosphere with 5% CO₂ for 68-72 hours.[2] The peak mitotic index is typically observed between 64-72 hours.[9]

2.2. Metaphase Arrest:

-

Approximately 1 to 2 hours before harvesting, add this compound to the culture to a final concentration of 0.1 µg/mL. For example, add 10 µL of a 10 µg/mL stock solution to a 10 mL culture.

-

Gently mix and return the culture to the incubator for the remainder of the incubation period. The incubation time with this compound can be adjusted based on the desired chromosome morphology (see table above for guidance).[10]

2.3. Harvesting:

-

Transfer the cell suspension to a conical centrifuge tube.

-

Centrifuge at 200-300 x g for 8-10 minutes.

-

Carefully aspirate the supernatant, leaving the cell pellet at the bottom.

2.4. Hypotonic Treatment:

-

Gently resuspend the cell pellet in 5-10 mL of pre-warmed (37°C) 0.075 M KCl hypotonic solution.

-

Incubate the cell suspension in a 37°C water bath for 15-20 minutes. This step is critical for swelling the cells and spreading the chromosomes.[2]

2.5. Fixation:

-

Add 1-2 mL of fresh, ice-cold fixative (3:1 methanol:acetic acid) to the cell suspension and mix gently. This will stop the hypotonic action.

-

Centrifuge at 200-300 x g for 8-10 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, ice-cold fixative.

-

Repeat the fixation step (centrifugation and resuspension) two to three more times to ensure the cells are well-fixed and cellular debris is removed.

2.6. Slide Preparation:

-

After the final wash, resuspend the cell pellet in a small volume (0.5-1 mL) of fresh fixative to achieve a slightly turbid suspension.

-

Drop 2-3 drops of the cell suspension onto a clean, pre-chilled microscope slide from a height of about 30-60 cm.

-

Allow the slides to air dry.

2.7. Chromosome Banding and Staining:

-

The prepared slides can now be processed for G-banding or other banding techniques. A common method involves treating the slides with trypsin followed by Giemsa staining.[11]

-

Briefly, treat the slides with a dilute trypsin solution for a few seconds to a minute, rinse, and then stain with Giemsa solution for 5-10 minutes.[11]

-

Rinse the slides with distilled water and allow them to air dry.

-

The slides are now ready for microscopic examination and karyotype analysis.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. cellseco.com [cellseco.com]

- 2. Culture of Peripheral Blood Lymphocytes for Chromosome Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ccr.cancer.gov [ccr.cancer.gov]

- 7. The influence of colcemid concentration on mitotic index and length of bone marrow chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation Of Peripheral Blood Cells For Chromosome Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Human lymphocyte culture and chromosome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. geneticeducation.co.in [geneticeducation.co.in]

Application Notes and Protocols: Demecolcine for Mitotic Arrest in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecolcine, also known as Colcemid, is a chemical analog of colchicine that is widely used in cell biology to induce mitotic arrest.[1][2] By disrupting microtubule polymerization, this compound effectively inhibits the formation of the mitotic spindle, leading to the accumulation of cells in metaphase.[3] This property makes it an invaluable tool for a variety of applications, including karyotyping, cell synchronization for cell cycle studies, and as a component in cancer therapy research to sensitize cells to radiation.[4] These application notes provide detailed protocols for the use of this compound in cell culture to achieve mitotic arrest, methods for its assessment, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound functions as a microtubule-depolymerizing agent. It binds to tubulin, the protein subunit of microtubules, preventing their polymerization and leading to the disassembly of existing microtubules.[5][6] The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[7][8][9] The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[7][10] This inhibition prevents the degradation of Cyclin B1 and Securin, leading to sustained Cyclin-Dependent Kinase 1 (Cdk1) activity and preventing the onset of anaphase, thus arresting the cells in mitosis.[3][11][12] Prolonged mitotic arrest can ultimately lead to cell death through apoptosis.[1][13]

Data Presentation

The effectiveness of this compound in inducing mitotic arrest is dependent on the cell type, concentration, and duration of exposure. The following tables summarize the typical working concentrations and observed effects of this compound in various cell lines.

| Cell Type | This compound Concentration (µg/mL) | Incubation Time | Outcome | Reference |

| V79 cells | 0.03 | Not specified | Induction of apoptosis | [1] |

| V79 cells | 0.1 | Not specified | Hyperploidy after M phase arrest | [1] |

| Porcine Oocytes | 0.1 - 0.4 | 60 minutes | >70% with membrane protrusion containing condensed chromosomes | [14] |

| Porcine Oocytes | 0.4 | 30 minutes | >70% with membrane protrusion containing condensed chromosomes | [14] |

| Bovine Oocytes (Metaphase I) | 0.05 | Not specified | 15.2% enucleation rate | [15] |

| Bovine Oocytes (Metaphase II) | 0.05 | Not specified | 55.1% protrusion formation rate | [15] |

| Bone Marrow Cells | Lower concentrations (e.g., <0.4) | Not specified | Increased mitotic index and chromosome length | [5] |

Table 1: Effective Concentrations of this compound for Mitotic Arrest and Other Cellular Effects.

| Method | Purpose | Key Reagents/Stains | Expected Observation |

| Microscopy | Visualization of condensed chromosomes and mitotic figures. | DAPI, Giemsa Stain | Increased percentage of cells with condensed, well-spread chromosomes. |

| Immunofluorescence | Visualization of microtubule disruption and spindle formation. | Anti-α-tubulin antibody, DAPI | Disrupted or absent mitotic spindles in treated cells compared to control. |

| Flow Cytometry | Quantification of cells in the G2/M phase of the cell cycle. | Propidium Iodide (PI) | Increase in the G2/M peak in the cell cycle histogram. |

| Flow Cytometry | Specific identification of mitotic cells. | Anti-phospho-Histone H3 (Ser10) antibody, PI | Increased population of cells positive for phospho-Histone H3. |

Table 2: Methods for Assessing Mitotic Arrest Induced by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Aseptically reconstitute lyophilized this compound powder in sterile Phosphate Buffered Saline (PBS) or cell culture medium to a stock concentration of 10 µg/mL.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one month), the solution can be kept at 4°C, protected from light.[5]

Protocol 2: Induction of Mitotic Arrest in Adherent and Suspension Cell Cultures

-

Cell Seeding: Seed the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

This compound Treatment: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically ranging from 0.1 to 0.5 µg/mL). The optimal concentration and incubation time should be determined empirically for each cell line and experimental purpose.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a period ranging from 30 minutes to 6 hours. The duration of incubation will influence the percentage of cells arrested in mitosis.[5][14]

-

Cell Harvesting:

-

Adherent Cells: Following incubation, gently detach the mitotic cells, which tend to round up and detach from the culture surface, by mitotic shake-off (gently tapping the culture vessel). Alternatively, use a cell scraper or a gentle enzymatic dissociation method like TrypLE™ Express.

-

Suspension Cells: Collect the cells directly by centrifugation.

-

Protocol 3: Metaphase Spread for Karyotyping

This protocol is designed to prepare chromosomes from mitotically arrested cells for visualization and analysis.

-

Mitotic Arrest: Treat the cells with this compound as described in Protocol 2 to enrich for metaphase cells.

-

Cell Harvesting: Collect the cells by centrifugation at 200 x g for 5-10 minutes.

-

Hypotonic Treatment: Resuspend the cell pellet gently in a pre-warmed (37°C) hypotonic solution (e.g., 75 mM KCl). Incubate for 15-20 minutes at 37°C. This step swells the cells, allowing for better spreading of the chromosomes.

-

Fixation: Add freshly prepared, ice-cold fixative (3:1 methanol:acetic acid) dropwise to the cell suspension while gently vortexing. Incubate at room temperature for at least 30 minutes or overnight at -20°C.

-

Washing: Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh fixative. Repeat this washing step 2-3 times to remove debris and cytoplasm.

-

Slide Preparation: Drop the final cell suspension onto clean, pre-chilled glass microscope slides from a height of about 30 cm. The evaporation of the fixative will spread the chromosomes.

-

Staining: Once the slides are dry, they can be stained with a suitable chromosome stain such as Giemsa or DAPI for visualization under a microscope.

Protocol 4: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effect of this compound on the microtubule network.

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

-

This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate time. Include an untreated control.

-

Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16][17]

-

Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[18]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS) for 30-60 minutes.[16]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle.[19][20][21]

-

Cell Treatment and Harvesting: Treat cells with this compound as described in Protocol 2. Harvest both adherent and floating cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases. An increase in the G2/M peak indicates mitotic arrest.

Visualization of Pathways and Workflows

Caption: Experimental workflow for inducing and assessing mitotic arrest using this compound.

Caption: Signaling pathway of this compound-induced mitotic arrest.

References

- 1. Apoptosis by this compound in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 5. The influence of colcemid concentration on mitotic index and length of bone marrow chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depolymerization of microtubules by colcemid induces the formation of elongated and centriole-nonassociated striated rootlets in PtK(2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Chronic spindle assembly checkpoint activation causes myelosuppression and gastrointestinal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin B1 Overexpression Induces Cell Death Independent of Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of this compound and nocodazole on the efficiency of chemically assisted removal of chromosomes and the developmental potential of nuclear transferred porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 17. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - IN [thermofisher.com]

- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 19. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Demecolcine: Application Notes and Protocols for Animal Cloning and Enucleation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecolcine, a microtubule-depolymerizing agent, has emerged as a valuable tool in the field of animal cloning, offering a chemically assisted alternative to traditional mechanical enucleation of oocytes.[1] This application note provides detailed protocols and quantitative data on the use of this compound for efficient oocyte enucleation, a critical step in somatic cell nuclear transfer (SCNT). By inducing the formation of a cytoplasmic protrusion containing the metaphase plate, this compound facilitates the removal of the oocyte's genetic material with minimal damage to the cytoplasm, potentially enhancing the developmental competence of cloned embryos.[2][3]

Mechanism of Action

This compound functions by binding to tubulin dimers, preventing their polymerization into microtubules.[4] This disruption of microtubule dynamics leads to the disassembly of the meiotic spindle within the oocyte.[4][5] The resulting imbalance between microtubule and microfilament interactions is believed to drive the formation of a membrane protrusion containing the condensed maternal chromosomes.[5][6] Studies have shown that this compound treatment can lead to an increase in Maturation Promoting Factor (MPF) activity, which may contribute to maintaining the viability of the enucleated oocyte.[3][7]

Quantitative Data Summary

The efficiency of this compound-assisted enucleation is influenced by factors such as species, oocyte quality, this compound concentration, and treatment duration. The following tables summarize key quantitative data from various studies.

Table 1: this compound Concentration and Treatment Duration on Protrusion/Enucleation Rate

| Animal Model | This compound Concentration | Treatment Duration | Protrusion/Enucleation Rate (%) | Reference |

| Bovine | 0.05 µg/mL | 2 hours | 55.1 (Protrusion) | [8][9] |

| 0.5 µg/mL | 2 hours | 61.9 (Protrusion) | [10] | |

| Goat | 0.8 ng/mL | 30 minutes | >90 (Protrusion) | [11] |

| Porcine | 0.4 µg/mL | 1 hour | High proportion (Protrusion) | [3] |

| Sheep | 0.04 µg/mL | 2 hours | Not specified | [12] |

| Mouse (CF-1) | 0.4 µg/mL | 30-135 minutes (post-activation) | Up to ~80 (Enucleation) | [4][13] |

| Mouse (B6D2F1) | 0.4 µg/mL | 30-135 minutes (post-activation) | Lower than CF-1 | [4][13] |

Table 2: Developmental Competence of Cloned Embryos from this compound-Assisted Enucleation

| Animal Model | Enucleation Method | Cleavage Rate (%) | Blastocyst Rate (%) | Live Births | Reference |

| Bovine | This compound-assisted | 84.5 | 27.6 | 1 calf from 4 blastocysts | [7][8] |

| Goat | This compound-assisted vs. Blind Aspiration | Significantly higher | Significantly higher | Not determined | [11] |

| Porcine | This compound-assisted vs. Mechanical | Not specified | Not specified | 5 sows pregnant (83.3%), 4 gave birth | [3] |

| Mechanical | Not specified | Not specified | 3 sows pregnant (75.0%), 1 gave birth | [3] | |

| Sheep | This compound-assisted vs. HO/UV | 38 | 17 | Not specified | [12] |

| Straight Enucleation | 61 | 30 | Not specified | [12] |

Experimental Protocols

The following are generalized protocols for this compound-assisted enucleation based on published literature. Researchers should optimize these protocols for their specific experimental conditions and animal models.

Protocol 1: this compound-Assisted Enucleation of Bovine Oocytes

Materials:

-

In vitro matured (IVM) bovine oocytes (Metaphase II stage)

-

This compound stock solution

-

Oocyte maturation medium (e.g., TCM-199)

-

Handling medium (e.g., HEPES-buffered TCM-199)

-

Cytochalasin B (optional, for enucleation step)

-

Micromanipulation setup with holding and enucleation pipettes

Procedure:

-

Collect in vitro matured oocytes (approximately 22 hours post-maturation).[12]

-

Prepare the this compound working solution by diluting the stock solution in maturation medium to a final concentration of 0.05 - 0.5 µg/mL.[8][10]

-

Incubate the oocytes in the this compound-containing medium for 30 minutes to 2 hours at 38.5°C in a humidified atmosphere of 5% CO2.[7][10]

-

After incubation, wash the oocytes in handling medium.

-

Observe the oocytes under a microscope for the formation of a distinct cytoplasmic protrusion. The maternal chromosomes are typically located within this protrusion.[10]

-

For enucleation, transfer the oocytes with protrusions to a drop of handling medium, which may be supplemented with cytochalasin B (e.g., 7.5 µg/mL) to increase plasma membrane flexibility.[12] However, enucleation in a cytochalasin B-free medium has also been shown to be effective.[5]

-

Using a holding pipette to secure the oocyte, aspirate the cytoplasmic protrusion containing the chromosomes with an enucleation pipette.

-

Confirm successful enucleation by staining the aspirated cytoplasm with a DNA-specific fluorescent dye (e.g., Hoechst 33342) and observing under UV light.[10][12]

Protocol 2: this compound-Induced Enucleation of Activated Mouse Oocytes

This protocol is distinct as it involves oocyte activation prior to this compound treatment.

Materials:

-

Metaphase II (MII) oocytes from mouse strains (e.g., CF-1, B6D2F1)

-

Ethanol for activation

-

Culture medium (e.g., KSOM)

-

This compound

-

Fixation and staining reagents for microscopy

Procedure:

-